molecular formula C7H8N4 B2746083 ([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine CAS No. 1512089-51-8

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine

Cat. No. B2746083
CAS RN: 1512089-51-8
M. Wt: 148.169
InChI Key: MWWGEGUHONFWAC-UHFFFAOYSA-N
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Description

The compound “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is a type of [1,2,4]triazolo[1,5-a]pyridine . It has a CAS Number of 1557509-99-5 and a molecular weight of 134.14 . The linear formula for this compound is C6 H6 N4 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . This process can be facilitated by various oxidizers such as NaOCl, Pb(OAc)4, MnO2, or more environmentally friendly options like PIFA (PhI(OCOCF3)2) and I2/KI . Another common approach is the condensation of 2-aminopyridines with nitriles .


Molecular Structure Analysis

The molecular structure of “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is based on the [1,2,4]triazolo[1,5-a]pyridine scaffold . The IUPAC Standard InChI for this compound is InChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H .


Chemical Reactions Analysis

The chemical reactions involving “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” are typically oxidative in nature . For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines involves catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Another reaction involves the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .


Physical And Chemical Properties Analysis

The compound “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” has a molecular weight of 119.1240 . It is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is not mentioned in the search results, compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been used in drug design . For instance, drugs like GLPG0634 (filgotinib) and CEP33779, which are highly effective inhibitors of type I and II Janus kinases, are based on this backbone .

Future Directions

The [1,2,4]triazolo[1,5-a]pyridine scaffold, which includes “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine”, continues to receive attention in medicinal chemistry due to its potential therapeutic applications . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods.

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWGEGUHONFWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine

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